molecular formula C12H16N2O B2415747 n-{4-[(Pyrrolidin-1-yl)methyl]phenyl}formamide CAS No. 1482450-12-3

n-{4-[(Pyrrolidin-1-yl)methyl]phenyl}formamide

Cat. No.: B2415747
CAS No.: 1482450-12-3
M. Wt: 204.273
InChI Key: FXJMWYRDKXPFAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-{4-[(Pyrrolidin-1-yl)methyl]phenyl}formamide is a compound that features a pyrrolidine ring attached to a phenyl group via a methylene bridge, with a formamide group attached to the phenyl ring

Scientific Research Applications

n-{4-[(Pyrrolidin-1-yl)methyl]phenyl}formamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of “N-[4-(pyrrolidin-1-ylmethyl)phenyl]formamide”. Pyrrolidine derivatives are known to have diverse biological activities, and their mechanisms of action can vary widely .

Future Directions

The future directions for research on “N-[4-(pyrrolidin-1-ylmethyl)phenyl]formamide” would likely depend on its biological activity. Pyrrolidine derivatives are a topic of ongoing research due to their potential as therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-{4-[(Pyrrolidin-1-yl)methyl]phenyl}formamide typically involves the reaction of 4-(pyrrolidin-1-ylmethyl)aniline with formic acid or formic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

n-{4-[(Pyrrolidin-1-yl)methyl]phenyl}formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

    N-phenylpyrrolidine: Similar structure but lacks the formamide group.

    N-(pyrrolidin-1-ylmethyl)benzamide: Similar structure with a benzamide group instead of a formamide group.

    N-(pyrrolidin-1-ylmethyl)aniline: Similar structure but lacks the formamide group.

Uniqueness

n-{4-[(Pyrrolidin-1-yl)methyl]phenyl}formamide is unique due to the presence of both the pyrrolidine ring and the formamide group, which can provide distinct chemical and biological properties compared to similar compounds. The combination of these functional groups allows for a broader range of interactions with molecular targets, potentially leading to unique applications in various fields.

Properties

IUPAC Name

N-[4-(pyrrolidin-1-ylmethyl)phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-10-13-12-5-3-11(4-6-12)9-14-7-1-2-8-14/h3-6,10H,1-2,7-9H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJMWYRDKXPFAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1482450-12-3
Record name N-{4-[(pyrrolidin-1-yl)methyl]phenyl}formamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.